molecular formula C6H6BrClN2S B1266936 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine CAS No. 17119-74-3

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No. B1266936
CAS RN: 17119-74-3
M. Wt: 253.55 g/mol
InChI Key: HAEVAPWVIGZOMO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a chemical compound belonging to the class of nitrogen-containing heterocyclic compounds known as pyrimidines. Pyrimidine derivatives have broad applications in the pharmaceutical and chemical industries due to their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds closely related to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, involves multi-step chemical reactions starting from commercially available precursors. A rapid synthetic method for related pyrimidine compounds has been established, with total yields ranging from moderate to high. These methods involve reactions such as bromination, chlorination, and alkylation, highlighting the compound's utility as an intermediate in synthesizing more complex molecules (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring containing nitrogen atoms. X-ray crystallography and spectroscopic methods such as NMR and FT-IR are commonly used to confirm the structure of synthesized compounds. These analyses provide crucial information on the planarity of the pyrimidine ring, substituent positions, and the presence of functional groups (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications. For instance, regioselective displacement reactions with ammonia and secondary amines have been studied, showing the versatility of pyrimidine derivatives in undergoing nucleophilic substitution reactions to yield novel compounds with different substituents at specific positions on the pyrimidine ring (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The crystalline structure, determined through X-ray diffraction, reveals information about the molecular packing, hydrogen bonding, and other intermolecular interactions critical for the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, such as its reactivity towards nucleophiles, electrophiles, and its potential for undergoing ring transformations, are central to its application in organic synthesis. Studies on related compounds have shown that pyrimidine derivatives are susceptible to ring rearrangements and can undergo reactions leading to a wide variety of functionalized products, demonstrating their utility as intermediates in the synthesis of biologically active molecules (Rahimizadeh et al., 2007).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is used in the synthesis of a variety of novel heterocyclic compounds. For instance, it serves as a precursor in the generation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). Similarly, this compound is utilized in the formation of pyrimido[5,4-e][1,4]thiazepine and its derivatives, showcasing its versatility in chemical syntheses (Bazazan et al., 2013).

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

Research has also explored its use in the context of metal-bearing and trifluoromethyl-substituted pyrimidines. This involves the creation of 5-pyrimidyllithium species, where 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine plays a crucial role (Schlosser, Lefebvre, & Ondi, 2006).

Antiviral Activity Studies

Interestingly, derivatives of 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine have been synthesized and examined for their antiviral activities. These derivatives have shown inhibitory effects on retrovirus replication in cell culture, demonstrating potential therapeutic applications (Hocková et al., 2003).

Pharmaceutical and Chemical Intermediates

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a key intermediate in the synthesis of various pyrimidines and related compounds, playing a significant role in pharmaceutical and chemical research (Hou et al., 2016).

Creation of Azo Compounds

This compound is also instrumental in the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, demonstrating its utility in the field of dye chemistry and materials science (Nikpour, Zarinabadi, & Saberi, 2012).

Safety And Hazards

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is associated with several hazard statements including H317, H319 . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVAPWVIGZOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294748
Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
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Molecular Weight

253.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

CAS RN

17119-74-3
Record name 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
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Record name NSC 97847
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Record name 17119-74-3
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Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
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